2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide
CAS No.: 1235440-23-9
Cat. No.: VC2818027
Molecular Formula: C14H13ClN2OS
Molecular Weight: 292.8 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide - 1235440-23-9](/images/structure/VC2818027.png)
Specification
CAS No. | 1235440-23-9 |
---|---|
Molecular Formula | C14H13ClN2OS |
Molecular Weight | 292.8 g/mol |
IUPAC Name | 2-chloro-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]acetamide |
Standard InChI | InChI=1S/C14H13ClN2OS/c15-9-13(18)17-12-5-3-4-11(8-12)10-19-14-6-1-2-7-16-14/h1-8H,9-10H2,(H,17,18) |
Standard InChI Key | OYHVKCOATSONJM-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)SCC2=CC(=CC=C2)NC(=O)CCl |
Canonical SMILES | C1=CC=NC(=C1)SCC2=CC(=CC=C2)NC(=O)CCl |
Introduction
Structural Characterization
Molecular Identity and Basic Properties
2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide is an organic compound characterized by a chloroacetamide moiety attached to a phenyl ring that bears a pyridine-2-thiol methyl substituent. This compound has a molecular formula of C14H13ClN2OS with a molecular weight of 292.8 g/mol . The structure contains several important functional groups, including an amide bond, a chlorinated carbon, a sulfanyl (thioether) linkage, and both phenyl and pyridine aromatic rings, creating a complex molecular architecture with diverse chemical reactivity potential.
The compound is registered with CAS number 1235440-23-9, which serves as its unique identifier in chemical databases and literature . Its structural complexity contributes to its specific chemical and physical properties that differentiate it from similar compounds in its class.
Structural Representation and Identifiers
The structural identity of 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide can be represented through various systematic notations that facilitate its identification and characterization in chemical databases. The SMILES notation for this compound is C1=CC=NC(=C1)SCC2=CC(=CC=C2)NC(=O)CCl, which provides a linear textual representation of its molecular structure . For more comprehensive structural representation, the InChI (International Chemical Identifier) notation is InChI=1S/C14H13ClN2OS/c15-9-13(18)17-12-5-3-4-11(8-12)10-19-14-6-1-2-7-16-14/h1-8H,9-10H2,(H,17,18) . The compound's InChIKey, a condensed version of the InChI designed for easier web searching, is OYHVKCOATSONJM-UHFFFAOYSA-N .
These identifiers are essential for unambiguous identification of the compound in research contexts and for retrieving relevant information from chemical databases and literature resources.
Physical and Chemical Properties
Physical Characteristics
The physical properties of 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide contribute significantly to its behavior in various chemical environments. While comprehensive experimental physical data is limited in the available literature, predictive parameters provide valuable insights. The compound has a calculated XLogP3 value of 3, indicating moderate lipophilicity and suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is particularly relevant for predicting the compound's behavior in biological systems, including membrane permeability and potential protein binding affinities.
The moderate lipophilicity suggested by the XLogP3 value also provides insights into potential solubility characteristics, suggesting better solubility in organic solvents compared to aqueous environments—a property relevant for formulation considerations in potential pharmaceutical applications.
Spectroscopic Properties and Collision Cross Section
Mass spectrometry has become an important analytical tool for compound identification and characterization. Predicted collision cross section (CCS) data for 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide provides valuable information for its identification using ion mobility mass spectrometry. The compound exhibits distinct CCS values for different adduct forms, as shown in the following table:
Adduct | m/z | Predicted CCS (Å2) |
---|---|---|
[M+H]+ | 293.05098 | 163.8 |
[M+Na]+ | 315.03292 | 178.1 |
[M+NH4]+ | 310.07752 | 172.7 |
[M+K]+ | 331.00686 | 167.5 |
[M-H]- | 291.03642 | 168.5 |
[M+Na-2H]- | 313.01837 | 172.9 |
[M]+ | 292.04315 | 168.0 |
[M]- | 292.04425 | 168.0 |
These CCS values represent the effective cross-sectional area of the ionized molecule as it travels through a buffer gas in ion mobility spectrometry, providing a characteristic physical property that can be used for compound identification and structural analysis . The variation in CCS values across different adduct forms reflects the impact of different ionization states on the three-dimensional conformation of the molecule.
Chemical Reactivity
The chemical reactivity of 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide is largely determined by its functional groups. The chloroacetamide moiety is particularly reactive, with the chlorine atom serving as a potential leaving group in nucleophilic substitution reactions. This reactivity makes the compound useful as an intermediate in organic synthesis for the preparation of more complex derivatives.
The compound's thioether (sulfanyl) linkage provides another site for potential chemical transformations, including oxidation to sulfoxides or sulfones. Additionally, the amide group offers possibilities for hydrolysis under appropriate conditions, while the aromatic rings provide opportunities for electrophilic aromatic substitution reactions.
Synthesis and Preparation Methods
Comparable Synthesis Reactions
Related compounds in the chloroacetamide class are typically synthesized through the reaction of an appropriate amine with chloroacetyl chloride. For example, the synthesis of similar compounds like 2-chloro-N-(pyridin-3-yl)acetamide involves the reaction of 3-aminopyridine with chloroacetyl chloride in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. This reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
By analogy, the synthesis of 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide would likely involve similar reaction conditions with the appropriate aniline derivative. The synthetic approach would need to account for the presence of the sulfanyl group, either by incorporating it in the starting material or by introducing it in a subsequent step.
Analytical Characterization
Spectroscopic Analysis
Comprehensive spectroscopic characterization is essential for confirming the structure and purity of 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide. While specific spectral data for this compound is limited in the available literature, standard analytical techniques applicable to similar compounds would include:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, would provide detailed information about the hydrogen and carbon environments within the molecule. For similar compounds, structure confirmation has been accomplished using a combination of infrared radiation (IR), 1H-NMR, 13C NMR, distortionless enhancement of polarization transfer (13C DEPT), mass spectroscopy (MS), and elemental analysis .
Mass spectrometry would be particularly valuable for confirming the molecular weight and fragmentation pattern of the compound, with the predicted m/z value for the protonated molecule [M+H]+ being 293.05098 .
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